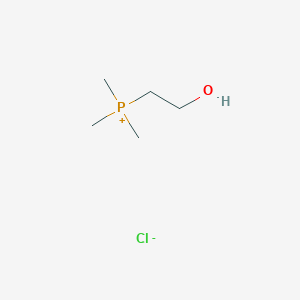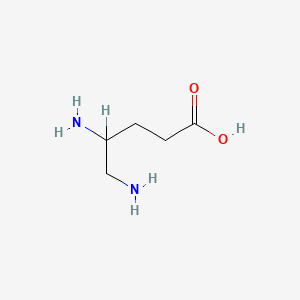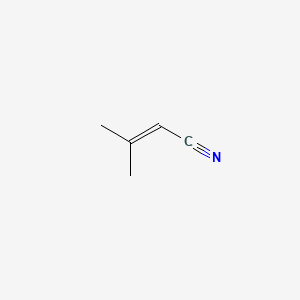
3-methylbut-2-enenitrile
描述
It is a clear yellow liquid with a molecular weight of 81.12 g/mol . This compound is known for its applications in various chemical processes and industries.
作用机制
Action Environment
The action of 3-methylbut-2-enenitrile, like that of many chemicals, can be influenced by environmental factors . For example, its reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It should be stored in a cool, well-ventilated place .
生化分析
Biochemical Properties
3-Methyl-2-butenenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme system, particularly CYP2E1 and CYP2A6. These enzymes catalyze the hydroxylation and epoxidation of 3-Methyl-2-butenenitrile, leading to the formation of reactive metabolites such as cyanohydrins and epoxides . These metabolites can further interact with other biomolecules, potentially leading to toxic effects.
Cellular Effects
3-Methyl-2-butenenitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-2-butenenitrile can activate the nuclear factor erythroid 2-related factor-2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, exposure to 3-Methyl-2-butenenitrile can lead to changes in gene expression related to detoxification and antioxidant responses.
Molecular Mechanism
The molecular mechanism of 3-Methyl-2-butenenitrile involves its interaction with various biomolecules. It can bind to enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can inhibit or activate other enzymes, resulting in changes in cellular functions. For example, the formation of cyanohydrins from 3-Methyl-2-butenenitrile can lead to the release of hydrogen cyanide, a potent inhibitor of cellular respiration . Additionally, the epoxidation of 3-Methyl-2-butenenitrile can result in the formation of epoxides that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-butenenitrile can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to 3-Methyl-2-butenenitrile in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as proliferation, differentiation, and apoptosis . The degradation products of 3-Methyl-2-butenenitrile can also contribute to its toxic effects over time.
Dosage Effects in Animal Models
The effects of 3-Methyl-2-butenenitrile vary with different dosages in animal models. At low doses, the compound may induce mild toxic effects, such as oxidative stress and inflammation. At high doses, 3-Methyl-2-butenenitrile can cause severe toxicity, including neurotoxicity, hepatotoxicity, and even mortality . Threshold effects have been observed, where certain doses lead to significant changes in cellular and physiological functions.
Metabolic Pathways
3-Methyl-2-butenenitrile is involved in several metabolic pathways. It undergoes hydroxylation by the cytochrome P450 enzyme CYP2E1, leading to the formation of cyanohydrins, which decompose into hydrogen cyanide and acrolein . Additionally, the compound can undergo epoxidation by CYP2A6, resulting in the formation of epoxides that can be further metabolized into dihydroxybutyronitrile or conjugated with glutathione . These metabolic pathways highlight the compound’s potential to generate toxic metabolites.
Transport and Distribution
Within cells and tissues, 3-Methyl-2-butenenitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of 3-Methyl-2-butenenitrile affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct 3-Methyl-2-butenenitrile to specific organelles, influencing its interactions with biomolecules and its overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylbut-2-enenitrile can be synthesized through several methods. One common method involves the reaction of N-aryl α-cyanoenamines with copper(II) acetate in the presence of pyridine in ethanol at reflux conditions . Another method includes the use of potassium hydroxide, hydrogen, and cobalt(II) chloride in water at 45°C for 6 hours .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3-Methylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Methylbut-2-enoic acid.
Reduction: 3-Methylbut-2-enamine.
Substitution: Various substituted nitriles depending on the reagents used.
科学研究应用
3-Methylbut-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into its potential use in pharmaceuticals is ongoing.
Industry: It is used in the production of dyes, rubber accelerators, and as a monomer in polymer synthesis
相似化合物的比较
- 2-Methyl-3-butenenitrile
- 3-Methyl-2-butenenitrile
- 3-Methylbutanenitrile
Comparison: 3-Methylbut-2-enenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to 2-methyl-3-butenenitrile, it has a different position of the nitrile group, leading to variations in chemical behavior and applications. Its boiling point, density, and other physical properties also differ from similar compounds .
属性
IUPAC Name |
3-methylbut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKLUNRHYPDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197307 | |
| Record name | 3-Methyl-2-butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-24-7 | |
| Record name | 3-Methyl-2-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-butenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4786-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-BUTENENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLX2QO8EUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-2-butenenitrile?
A1: The molecular formula of 3-methyl-2-butenenitrile is C5H7N, and its molecular weight is 81.115 g/mol.
Q2: What spectroscopic techniques have been used to characterize 3-methyl-2-butenenitrile?
A2: Researchers have employed Infrared (IR) [, ], Raman [], microwave [, ], and nuclear magnetic resonance (NMR) spectroscopy [] to characterize 3-methyl-2-butenenitrile. These techniques have been instrumental in determining its structure, vibrational frequencies, dipole moment, and barrier to internal rotation.
Q3: Are there established synthetic routes for 3-methyl-2-butenenitrile and its derivatives?
A3: Yes, several synthetic methods have been developed. For instance, 3-methyl-2-butenenitrile can be synthesized through the decarboxylation of the condensation product of cyanoacetic acid and acetone followed by allylic bromination, acetolysis, and hydrolysis. [] Furthermore, researchers have explored reactions with copper(II) acetate to synthesize 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles. [, ] A practical synthesis for 4-bromo-2-cyano-3-methyl-2-butenenitrile has also been outlined. [, ]
Q4: What is known about the reactivity of 3-methyl-2-butenenitrile?
A4: Research indicates that 3-methyl-2-butenenitrile undergoes cyclodimerization. [, ] Studies have also investigated its reactions with prenyl chloride. []
Q5: What are the potential applications of 3-methyl-2-butenenitrile?
A5: While not extensively explored, 3-methyl-2-butenenitrile serves as a precursor in organic synthesis, particularly for creating labeled retinoids and carotenoids. [] Additionally, it has been identified as a volatile flavor compound in certain plants, like Pugionium cornutum. []
Q6: Is there information available regarding the toxicity of 3-methyl-2-butenenitrile?
A6: While limited data exists specifically for 3-methyl-2-butenenitrile, studies suggest that some unsaturated aliphatic nitriles, particularly acrylonitrile, exhibit neurotoxic effects in rats. [] This highlights the need for further research to comprehensively assess the safety profile of 3-methyl-2-butenenitrile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


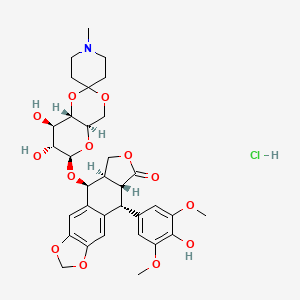

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)
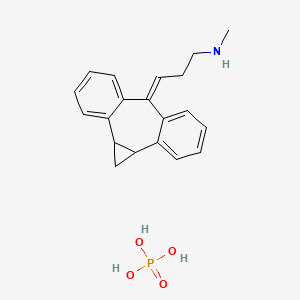



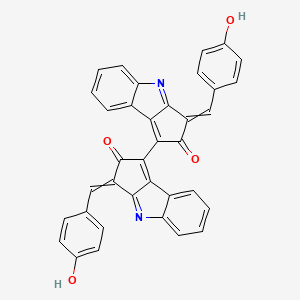

![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)
